Home > Products > Screening Compounds P75728 > 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine - 1353101-39-9

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine

Catalog Number: EVT-508919
CAS Number: 1353101-39-9
Molecular Formula: C8H10FN3
Molecular Weight: 167.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound is described in a study focusing on its molecular and supramolecular structures, elucidated using X-ray crystallography. [] The study highlights the compound's crystallographic characteristics, including its conformation, dihedral angles, and intermolecular interactions. []

Relevance: This compound shares a core pyrimidine structure with 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine. Additionally, both compounds feature a pyrrolidine ring directly attached to the pyrimidine core, albeit at different positions. The presence of aryl substituents further contributes to their structural similarity. []

4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine

Compound Description: This compound was characterized in a crystallographic study that examined its molecular and supramolecular structure. [] The study revealed the near-planar conformation of the molecule and the presence of C—H⋯N hydrogen bonds leading to dimeric units and C(6) chains within the crystal structure. []

Relevance: This compound shares the core pyrimidine structure with 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine. Both compounds possess two pyrrolidine rings attached to the pyrimidine core. While 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine has one pyrrolidine and a fluorine substituent, this compound features two pyrrolidine substituents, highlighting their close structural relationship within the pyrimidine derivative family. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

Compound Description: This compound, designated as compound 17 in the study, is a potent and selective FLT3 inhibitor. [] It exhibits significant inhibitory activity against the FLT3-ITD mutant, a therapeutic target for acute myeloid leukemia (AML). [] The compound demonstrated efficacy in inhibiting the proliferation of FLT3-ITD-positive AML cell lines in vitro and suppressing tumor growth in vivo. []

Relevance: While this compound shares no direct structural similarity to 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine, it contains a pyrrolidine ring as part of its larger, more complex structure. This inclusion highlights the potential significance of the pyrrolidine moiety in medicinal chemistry, particularly in the context of developing kinase inhibitors. []

5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: The compound, containing a 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine scaffold, emerged as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). [] Starting from a screening campaign for novel antiviral agents, this compound demonstrated a 4000-fold improvement in antiviral activity compared to the initial lead compound. [] It exhibits sub-nanomolar inhibition of measles virus replication and has an IC50 as low as 13 nM against human DHODH. []

Relevance: Although structurally distinct from 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine, this compound underscores the relevance of pyrimidine derivatives in medicinal chemistry, particularly in developing antiviral and enzyme inhibitory agents. The presence of a substituted pyrimidine core links the two compounds, suggesting potential avenues for exploring structure-activity relationships within this class. []

Overview

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is a fluorinated pyrimidine derivative notable for its unique structure, which includes a fluorine atom and a pyrrolidinyl group attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in the development of anticancer and antiviral agents. Its molecular formula is C8H12FN5C_8H_{12}FN_5, and it has a molecular weight of 197.21 g/mol.

Source and Classification

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine can be synthesized from various starting materials, often involving multi-step chemical reactions. It is classified as a heterocyclic compound, specifically within the category of pyrimidines, which are six-membered rings containing nitrogen atoms. The presence of fluorine enhances its biological activity, making it a candidate for further research in pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine typically involves several key steps:

  1. Fluorination: The introduction of the fluorine atom into the pyrimidine ring is often achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  2. Pyrrolidinylation: This step involves the reaction of the fluorinated pyrimidine with pyrrolidine, usually under basic conditions, to form the desired compound. Common bases used include potassium carbonate or sodium hydride in solvents like dimethylformamide or dimethyl sulfoxide.
  3. Purification: After synthesis, the product is typically purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine can be represented by its InChI key (HVTJAOMGQAKPHS-UHFFFAOYSA-N) and canonical SMILES notation (C1CCN(C1)C2=NC(=NC=C2F)NN). The structure features:

  • A pyrimidine ring with a fluorine atom at position 5.
  • A pyrrolidinyl group at position 4.
  • A hydrazino group at position 2, which can participate in hydrogen bonding interactions.

This unique arrangement contributes to its biological activity and interaction with nucleic acids and enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions:

  1. Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, making it versatile for further derivatization.
  2. Hydrazone Formation: The hydrazino group can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  3. Coupling Reactions: The compound may also participate in coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of complex organic structures .
Mechanism of Action

The mechanism of action for 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine primarily involves its interaction with nucleic acids. The fluorine atom enhances the compound's ability to form strong interactions with biological targets, while the hydrazino group facilitates hydrogen bonding. This interaction can inhibit key enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects against cancer and viral infections.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyValue
Molecular FormulaC8H12FN5
Molecular Weight197.21 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents
Melting PointNot specified

The compound's solubility in organic solvents makes it suitable for various synthetic applications and biological assays. Its stability under standard laboratory conditions allows for practical handling during experiments.

Applications

Scientific Uses

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine has several important applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing novel anticancer and antiviral agents due to its ability to interfere with nucleic acid metabolism.
  2. Biological Research: The compound is utilized in studies investigating enzyme inhibitors and receptor antagonists.
  3. Materials Science: It is explored for applications in developing advanced materials with specific electronic properties owing to its unique chemical structure .
Introduction to Pyrimidine-Based Therapeutics in Modern Drug Discovery

The pyrimidine scaffold represents a cornerstone of medicinal chemistry due to its versatile hydrogen-bonding capacity, aromatic character, and bioisosteric relationship with endogenous purines. Fluorinated pyrimidines, in particular, have undergone transformative evolution—from early antimetabolites like 5-fluorouracil (5-FU) to sophisticated kinase inhibitors. The strategic incorporation of fluorine atoms enhances metabolic stability, membrane permeability, and target binding affinity through steric and electronic effects. Within this chemical landscape, 5-fluoro-4-(pyrrolidin-1-yl)pyrimidine exemplifies modern advances in structure-driven drug design. Its molecular architecture combines 5-fluoropyrimidine—a proven pharmacophore—with a pyrrolidine moiety, creating synergistic effects that optimize target engagement and pharmacokinetic behavior. This compound serves as a critical building block for therapies targeting oncology, metabolic disorders, and neurological diseases, reflecting the convergence of fluorine chemistry and heterocyclic design principles [1].

Historical Evolution of Fluorinated Pyrimidines in Medicinal Chemistry

Fluorinated pyrimidines emerged in the 1950s with 5-FU, a thymidylate synthase inhibitor that remains a chemotherapy backbone. Its mechanism relies on fluorine’s electronegativity (Pauling scale: 3.98), which stabilizes the transition-state complex during enzyme inhibition. Subsequent generations integrated fluoropyrimidines into hybrid scaffolds to expand therapeutic applications:

Table 1: Key Fluoropyrimidine Derivatives in Drug Development

CompoundTarget/ApplicationStructural InnovationClinical Impact
5-Fluorouracil (5-FU)Thymidylate synthaseBasic fluoropyrimidine coreFirst-line colorectal cancer therapy
CapecitabineProdrug of 5-FUFluoropyrimidine + pentyl carbamateOral bioavailability enhancement
BMS-903452GPR119 (Type 2 diabetes)5-Chloro-4-(chloropyrimidinyl)piperidineDual insulin/GLP-1 secretion agonist [1]
KRAS-G12D inhibitorsOncogenic GTPasePyrimidine fused to bicyclic aminesSelective mutant KRAS inhibition [5]
PKB/Akt inhibitorsSerine-threonine kinasePyrrolo[2,3-d]pyrimidine + benzylpiperidineTumor growth suppression in xenografts [6]

The integration of fluoroheterocycles into drug candidates accelerated with advances in synthetic methodologies (e.g., SNAr reactions, cross-coupling) and computational modeling. Fluorine’s role expanded beyond metabolic disruption to include allosteric modulation of kinases and GPCRs. For instance, in GPR119 agonists like BMS-903452, fluorine atoms enhance binding pocket interactions through dipole moments and hydrophobic effects, while pyrimidine nitrogen atoms anchor hydrogen bonds [1]. Similarly, KRAS-G12D inhibitors exploit fluoropyrimidines to engage Asp12 and Gly60 residues, overcoming challenges posed by GTP-pocket conservation [5]. This evolution underscores fluorine’s dual utility: as a metabolic blocker in early cytotoxics and a molecular tuner in targeted therapies.

Role of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine in Targeted Molecular Design

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine (C8H9FN3; MW: 166.18 g/mol) functions as a versatile chemotype for optimizing target selectivity and pharmacokinetic properties. Its molecular design leverages three strategic elements:

  • Electron-Withdrawing Fluorine: Positioned at C5, fluorine withdraws electron density from N1 and N3, activating C2/C6 for nucleophilic substitution. This facilitates synthetic diversification—critical for SAR studies. In 5-HT2C agonists, analogous fluoroalkoxypyrimidines achieved >50-fold selectivity over 5-HT2A/2B by modulating π-stacking in transmembrane domains [4].
  • Pyrrolidine as a 3D Conformational Modulator: The saturated pyrrolidine ring adopts envelope conformations, positioning substituents to access deep hydrophobic pockets. In PKG inhibitors for malaria, pyrrolidine-containing thiazoles improved microsomal stability (CLhep < 11 mL/min/kg) while maintaining nanomolar potency against Plasmodium falciparum [7].
  • Synergistic Hydrogen-Bonding Networks: Pyrimidine N1 and N3 serve as hydrogen-bond acceptors, while pyrrolidine’s tertiary nitrogen (pKa ≈ 11) can be protonated to form salt bridges. In KRAS-G12D inhibitors, similar motifs enabled hydrogen bonds with Asp12/Gly60, conferring mutant selectivity [5].

Table 2: Structure-Activity Relationships (SAR) of Pyrimidine Derivatives

Structural FeatureBiological ConsequenceApplication Example
5-Fluorine + 4-pyrrolidineEnhanced cell permeability (LogP ≈ 2.1) [3]Anticancer PROTACs [5]
2-Chloro substitutionSite for cross-coupling/amination5-HT2C agonists (e.g., 10a) [4]
Pyrrolidine N-functionalizationTunable basicity for target engagementPKG inhibitors with fast-killing kinetics [7]

Synthetic accessibility further underpins this scaffold’s utility. As demonstrated for CAS 923119-59-9 (2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine), SNAr reactions efficiently displace chlorines with amines or alkoxides, enabling rapid library generation [3]. This flexibility supports fragment-based drug discovery, where the core acts as a "molecular canvas" for probing binding sites.

Significance of Pyrrolidine Substitution in Enhancing Bioactivity and Selectivity

Pyrrolidine’s integration into pyrimidine scaffolds transcends mere steric bulk—it confers distinct advantages in bioactivity, selectivity, and metabolic stability:

  • Spatial Control via Pseudorotation: Unlike planar aromatics, pyrrolidine adopts puckered conformations (envelope/twist) with low energy barriers (ΔG ≈ 5–10 kcal/mol). This "pseudorotation" enables adaptive binding to protein targets. In PKB/Akt inhibitors, 4-benzyl-1-(pyrrolopyrimidinyl)piperidines achieved 150-fold selectivity over PKA by positioning the benzyl group into a hydrophobic cleft inaccessible to PKA’s Leu173 [6].
  • Stereochemical Diversity: Chiral pyrrolidine carbons (e.g., C2/C3) create enantioselective interactions. Though 5-fluoro-4-(pyrrolidin-1-yl)pyrimidine lacks chiral centers, proline-derived analogues leverage stereochemistry for target discrimination. For example, (R)- vs. (S)-configured pyrrolidinyl alkoxypyrimidines showed 10-fold differences in 5-HT2C agonism [4].
  • Improved Physicochemical Properties: Pyrrolidine reduces aromatic surface area, enhancing solubility (LogS > −4) and reducing phospholipidosis risk. Its basic nitrogen improves tissue distribution via ion trapping.

Table 3: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds

ParameterPyrrolidinePyrroleCyclopentaneImpact on Drug Design
Dipole Moment (D)1.412.930.07Polar interactions with target residues
LogP0.460.753.00Balanced lipophilicity for membrane passage
PSA (Ų)16.4613.960.00Optimal for CNS penetration (<60 Ų) [2]
H-Bond Acceptors1.50.50.0Tunable solubility and target engagement

Data adapted from quantum mechanical calculations [2].

Pyrrolidine’s metabolic resilience further distinguishes it from piperazines or acyclic amines. Aliphatic rings resist CYP450 oxidation better than benzylic systems, reducing first-pass clearance. In GPR119 agonists, replacing piperazine with pyrrolidine increased oral bioavailability by >30% in rodent models [1]. This stability, combined with conformational flexibility, makes pyrrolidine-pyrimidine hybrids ideal for prolonged target engagement.

Properties

CAS Number

1353101-39-9

Product Name

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine

IUPAC Name

5-fluoro-4-pyrrolidin-1-ylpyrimidine

Molecular Formula

C8H10FN3

Molecular Weight

167.18

InChI

InChI=1S/C8H10FN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2

InChI Key

GNAZHFSORPJFBA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=NC=C2F

Canonical SMILES

C1CCN(C1)C2=NC=NC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.